(2,4-Dimethoxyphenyl)(quinolin-3-yl)methanone
CAS No.: 1187163-82-1
Cat. No.: VC11704207
Molecular Formula: C18H15NO3
Molecular Weight: 293.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1187163-82-1 |
|---|---|
| Molecular Formula | C18H15NO3 |
| Molecular Weight | 293.3 g/mol |
| IUPAC Name | (2,4-dimethoxyphenyl)-quinolin-3-ylmethanone |
| Standard InChI | InChI=1S/C18H15NO3/c1-21-14-7-8-15(17(10-14)22-2)18(20)13-9-12-5-3-4-6-16(12)19-11-13/h3-11H,1-2H3 |
| Standard InChI Key | SCXOYMGGRBYNNN-UHFFFAOYSA-N |
| SMILES | COC1=CC(=C(C=C1)C(=O)C2=CC3=CC=CC=C3N=C2)OC |
| Canonical SMILES | COC1=CC(=C(C=C1)C(=O)C2=CC3=CC=CC=C3N=C2)OC |
Introduction
Structural and Chemical Characteristics
Molecular Architecture
(2,4-Dimethoxyphenyl)(quinolin-3-yl)methanone consists of a quinoline core substituted at the 3-position with a methanone group linked to a 2,4-dimethoxyphenyl moiety. The quinoline ring system, a bicyclic structure with a benzene ring fused to a pyridine ring, provides a rigid aromatic framework. The 2,4-dimethoxy substitution on the phenyl group introduces steric and electronic modifications that influence molecular interactions and solubility.
Table 1: Comparative Structural Data for Related Quinoline Methanones
| Compound | Molecular Formula | Molecular Weight (g/mol) | CAS Number |
|---|---|---|---|
| (2,5-Dimethoxyphenyl)(quinolin-3-yl)methanone | C₁₈H₁₅NO₃ | 293.3 | 1187163-96-7 |
| (2-Fluorophenyl)(quinolin-3-yl)methanone | C₁₆H₁₀FNO | 251.3 | 1187165-99-6 |
The 2,4-dimethoxy configuration likely enhances electron-donating effects compared to halogenated analogs, potentially altering reactivity in substitution or oxidation reactions.
Synthetic Pathways and Optimization
Friedel-Crafts Acylation
A plausible route for synthesizing (2,4-dimethoxyphenyl)(quinolin-3-yl)methanone involves Friedel-Crafts acylation, a method validated for analogous compounds. In this reaction, 2,4-dimethoxybenzoyl chloride reacts with quinoline in the presence of a Lewis acid catalyst (e.g., AlCl₃) to form the methanone bridge.
Key Reaction Conditions:
-
Solvent: Dichloromethane or nitrobenzene
-
Temperature: 0–5°C (to minimize side reactions)
-
Catalyst Load: 1.2 equivalents of AlCl₃
Alternative Approaches
Metal-free protocols using ionic liquids or Selectfluor-mediated C–H activation, as demonstrated for fluorinated analogs, could offer greener alternatives. These methods avoid harsh Lewis acids and improve atom economy, though yields for dimethoxy derivatives remain untested.
Physicochemical Properties
Solubility and Stability
The 2,4-dimethoxy groups enhance hydrophilicity compared to non-polar quinoline derivatives. Predicted solubility in polar aprotic solvents (e.g., DMSO, DMF) aligns with trends observed in (2,5-dimethoxyphenyl)(quinolin-3-yl)methanone, which exhibits moderate solubility in ethanol (≈15 mg/mL). Stability under acidic conditions may be compromised due to potential demethylation of methoxy groups, a phenomenon documented in related aryl ethers.
Biological Activities and Mechanisms
Anticancer Activity
Quinoline derivatives interfere with cancer cell proliferation via kinase inhibition or DNA intercalation. The 2,4-dimethoxy substituent could modulate interactions with ATP-binding pockets in kinases, as seen in flavone-based inhibitors.
Applications in Medicinal Chemistry
Lead Compound Optimization
The compound’s modular structure allows for targeted modifications:
-
Methoxy Group Replacement: Substituting methoxy with halogens or amines to tune electronic properties.
-
Quinoline Ring Functionalization: Introducing substituents at the 6- or 8-positions to enhance selectivity.
Table 2: Hypothetical SAR for 2,4-Dimethoxy Derivatives
| Modification Site | Effect on Activity |
|---|---|
| Quinoline C-6 | ↑ Selectivity for kinase targets |
| Methanone Bridge | ↓ Metabolic clearance |
Challenges and Future Directions
Knowledge Gaps
Empirical data on synthetic yields, pharmacokinetics, and toxicity profiles for the 2,4-dimethoxy isomer remains absent. Comparative studies with 2,5- and 3,4-dimethoxy analogs are needed to elucidate substitution pattern effects.
Industrial Scalability
Greener synthesis methods, such as microwave-assisted reactions or flow chemistry, could address scalability challenges posed by traditional Friedel-Crafts conditions.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume